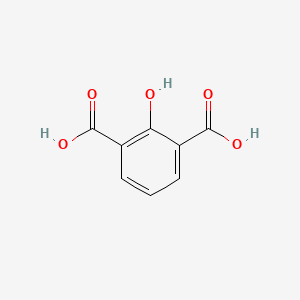

2-Hydroxyisophthalic acid

Description

Properties

IUPAC Name |

2-hydroxybenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O5/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,9H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDGHGISNBRCAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209401 | |

| Record name | 1,3-Benzenedicarboxylic acid, 2-hydroxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-19-9 | |

| Record name | 2-Hydroxy-1,3-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isophthalic acid, 2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 606-19-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedicarboxylic acid, 2-hydroxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxyisophthalic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADA7W32TDB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Hydroxyisophthalic Acid: A Technical Guide for Researchers

CAS Number: 606-19-9

This technical guide provides an in-depth overview of 2-hydroxyisophthalic acid, a significant chemical intermediate. The document is tailored for researchers, scientists, and professionals in drug development, presenting key data, experimental protocols, and logical workflows to facilitate its application in research and synthesis.

Core Data Presentation

This compound, with the CAS number 606-19-9, is a hydroxybenzoic acid derivative of isophthalic acid. While comprehensive experimental data on its physical properties is not consistently available across public domains, the following table summarizes its key identifiers and computed properties.

| Property | Value | Source |

| CAS Number | 606-19-9 | |

| Molecular Formula | C₈H₆O₅ | |

| Molecular Weight | 182.13 g/mol | |

| IUPAC Name | 2-hydroxybenzene-1,3-dicarboxylic acid | |

| Synonyms | 2-Hydroxy-1,3-benzenedicarboxylic acid | |

| Canonical SMILES | C1=CC(=C(C(=C1)C(=O)O)O)C(=O)O | |

| InChIKey | WVDGHGISNBRCAO-UHFFFAOYSA-N | |

| Storage Temperature | 2°C - 8°C |

Experimental Protocols

The synthesis of this compound has been documented through various methods, including the oxidation of 2-hydroxy-3-methylbenzoic acid, the cleavage of 2-methoxyisophthalic acid, and the hydrolysis of 2-iodoisophthalic acid. A detailed and reliable one-step method starting from readily available materials involves the oxidation of a cresol-type molecule.

Synthesis via Oxidation of 2-Hydroxy-3-methylbenzoic Acid

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

Potassium hydroxide (B78521)

-

2-hydroxy-3-methylbenzoic acid

-

Lead dioxide

-

Concentrated hydrochloric acid

-

Sodium sulfide (B99878) solution

-

Deionized water

Procedure:

-

Preparation of the Reaction Mixture: In a suitable beaker, prepare a slurry by adding 40 g (0.263 mole) of 2-hydroxy-3-methylbenzoic acid to a solution of 100 g (1.78 moles) of potassium hydroxide in 60 ml of water.

-

Oxidation: Place the beaker in a cold oil bath within a fume hood. While stirring, add 240 g (1.00 mole) of lead dioxide to the slurry all at once. Heat the oil bath, and upon reaching 200°C, commence steady manual stirring. The reaction mixture will gradually liquefy and then solidify. Continue heating and stirring for 10-15 minutes after solidification.

-

Extraction: After cooling, transfer the solid reaction mass to a larger beaker and add 1 liter of water. Boil the mixture for at least one hour to ensure complete dissolution of the potassium salt of the product and to break down any lumps.

-

Filtration and Precipitation: Filter the hot suspension by suction and wash the residue with two 250 ml portions of boiling water. Combine the filtrate and washings, and partially neutralize with 150-175 ml of concentrated hydrochloric acid. Add a sufficient amount of sodium sulfide solution to precipitate all lead ions. Boil the suspension gently to coagulate the lead sulfide, cool slightly, and filter with suction.

-

Isolation of Crude Product: Place the filtrate in an ice bath and acidify with approximately 150 ml of concentrated hydrochloric acid to precipitate the crude this compound monohydrate. Collect the crude product by filtration and wash with cold water.

-

Purification: To remove unreacted 2-hydroxy-3-methylbenzoic acid, reflux the crude product with 100 ml of chloroform and filter the hot suspension. The solid residue is then recrystallized from 1 liter of boiling water to yield pure needles of this compound monohydrate.

-

Drying: Dry the purified product at 110°C under vacuum (50-150 mm) for 20 hours.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol described above.

Caption: A flowchart of the synthesis of this compound.

Applications in Drug Development and Research

While this compound serves as a versatile building block in organic synthesis, its direct applications in drug development are not extensively documented in publicly available literature. It is primarily used in the manufacture of various esters.

The isomeric 4-hydroxyisophthalic acid has been used as a scaffold for the synthesis of anilide derivatives that exhibit antimicrobial and antifungal activities. This suggests that the hydroxyisophthalic acid core could be a valuable pharmacophore for the development of novel anti-infective agents. Further research into the biological activities of this compound and its derivatives is warranted.

Due to the lack of specific information on the interaction of this compound with biological systems, no signaling pathway diagrams can be provided at this time. Researchers are encouraged to explore its potential as an enzyme inhibitor or a modulator of biological pathways, given its structural similarity to other biologically active phenolic acids.

Logical Relationships in Synthesis

The synthesis of this compound can be approached through several strategic disconnections. The following diagram illustrates the logical relationship between the target molecule and its potential precursors.

Caption: Retrosynthetic analysis of this compound.

An In-depth Technical Guide to 2-Hydroxyisophthalic Acid: Molecular Structure, Properties, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyisophthalic acid, a substituted aromatic dicarboxylic acid, holds significant interest in various scientific domains, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and detailed synthetic methodologies. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study and application of this versatile compound.

Molecular Structure and Identification

This compound, systematically named 2-hydroxybenzene-1,3-dicarboxylic acid, is characterized by a benzene (B151609) ring substituted with two carboxylic acid groups at positions 1 and 3, and a hydroxyl group at position 2. This arrangement of functional groups imparts specific chemical and physical properties to the molecule.

Table 1: Molecular Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-hydroxybenzene-1,3-dicarboxylic acid[1] |

| CAS Number | 606-19-9[1] |

| Molecular Formula | C₈H₆O₅[1] |

| Canonical SMILES | C1=CC(=C(C(=C1)C(=O)O)O)C(=O)O |

| InChI Key | WVDGHGISNBRCAO-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 182.13 g/mol | [1] |

| Melting Point | 243–255 °C (decomposes) | [2] |

| Boiling Point | Not available (decomposes) | |

| Solubility | - Insoluble in hot chloroform (B151607). - Soluble in cold dilute hydrochloric acid (approx. 6 g/L). | [2] |

| pKa | Data not available | |

| logP (predicted) | 1.1 | [3] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the acidic protons of the carboxyl and hydroxyl groups. The aromatic protons will exhibit splitting patterns influenced by their positions relative to the substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms, including the carboxyl carbons, the hydroxyl-bearing carbon, and the other aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band from the carboxylic acid and phenol (B47542) groups, a strong C=O stretching vibration from the carboxylic acids, and C=C stretching bands from the aromatic ring.

-

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns resulting from the loss of water, carbon monoxide, and carbon dioxide. Predicted mass spectrometry data indicates a monoisotopic mass of 182.02153 Da[3].

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A detailed and reliable protocol involves the oxidation of 2-hydroxy-3-methylbenzoic acid.

Experimental Protocol: Oxidation of 2-Hydroxy-3-methylbenzoic Acid[2]

This procedure details the synthesis of this compound via the oxidation of 2-hydroxy-3-methylbenzoic acid using lead dioxide in an alkaline medium.

Materials:

-

2-Hydroxy-3-methylbenzoic acid

-

Potassium hydroxide

-

Lead dioxide

-

Concentrated hydrochloric acid

-

Sodium sulfide (B99878)

-

Chloroform

-

Deionized water

Procedure:

-

In a suitable beaker, prepare a melt of potassium hydroxide.

-

To the molten potassium hydroxide, cautiously add 2-hydroxy-3-methylbenzoic acid and stir to form a slurry.

-

While stirring vigorously in a fume hood, add lead dioxide to the mixture.

-

Heat the reaction mixture in an oil bath, maintaining a temperature of 238–240 °C. The mixture will boil and turn into a bright-orange melt.

-

After the reaction is complete, carefully pour the hot mixture into a separate beaker and allow it to cool and solidify.

-

Dissolve the solidified mass in water with stirring.

-

Filter the suspension to remove insoluble lead oxides.

-

Partially neutralize the filtrate with concentrated hydrochloric acid.

-

Add a solution of sodium sulfide to precipitate any remaining lead ions as lead sulfide.

-

Filter the mixture to remove the lead sulfide precipitate.

-

Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to precipitate the crude this compound monohydrate.

-

To purify the product, reflux the crude acid in chloroform to remove any unreacted starting material. This compound is insoluble in hot chloroform[2].

-

Filter the suspension while hot.

-

Recrystallize the solid from boiling water to obtain pure needles of this compound monohydrate.

-

Dry the final product under vacuum at 110 °C.

Logical Flow of the Synthesis Protocol:

Biological Activities and Potential Applications

While extensive biological data for this compound is limited, its structural motifs suggest potential pharmacological activities. The presence of a salicylic (B10762653) acid-like core (a hydroxybenzoic acid) hints at possible anti-inflammatory properties. One source suggests that the carbonyl oxygens on this compound may be responsible for anti-inflammatory effects by inhibiting prostaglandin (B15479496) synthesis through binding to cyclooxygenase enzymes. However, detailed experimental evidence for this is not yet available.

Further research is warranted to explore its potential as an enzyme inhibitor, an anti-inflammatory agent, or as a scaffold for the development of new therapeutic agents. Its dicarboxylic acid functionality also makes it a candidate for the synthesis of metal-organic frameworks (MOFs) and polymers with potential applications in drug delivery and biotechnology.

Conclusion

This compound is a compound with well-defined structural features and interesting, though not yet fully explored, physicochemical and biological properties. This guide provides a summary of the current knowledge, with a particular focus on its synthesis. The detailed experimental protocol and workflow diagram offer a practical resource for researchers aiming to prepare this compound for further investigation. Future studies are needed to fully elucidate its spectroscopic characteristics and to explore its potential in drug discovery and materials science.

References

Synthesis of 2-Hydroxyisophthalic Acid from 2,6-Dimethylanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-hydroxyisophthalic acid, a valuable building block in pharmaceutical and chemical industries, starting from the readily available precursor, 2,6-dimethylanisole (B89883). This process involves a two-step synthetic route: the oxidation of 2,6-dimethylanisole to form the intermediate 2-methoxyisophthalic acid, followed by a demethylation reaction to yield the final product. The methodologies outlined are based on established chemical literature, offering a reproducible and scalable approach.

Synthetic Pathway Overview

The synthesis proceeds through two key transformations:

-

Oxidation: The two methyl groups of 2,6-dimethylanisole are oxidized to carboxylic acid functionalities using a strong oxidizing agent, potassium permanganate (B83412), in an alkaline solution. This step yields 2-methoxyisophthalic acid.

-

Demethylation: The methoxy (B1213986) group of the intermediate is cleaved to a hydroxyl group using a hydrobromic acid-acetic acid solution, resulting in the formation of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Methoxyisophthalic Acid

Materials:

-

2,6-Dimethylanisole

-

Potassium hydroxide (B78521) (KOH)

-

Potassium permanganate (KMnO₄)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

In a suitable reaction vessel, dissolve potassium hydroxide (3.3 g, 0.06 mol) and potassium permanganate (19.15 g, 0.121 mol) in water (98 mL) with stirring to prepare an alkaline potassium permanganate solution.[1]

-

Slowly add 2,6-dimethylanisole (2.6 mL, 0.018 mol) to the stirred alkaline potassium permanganate solution, ensuring it is fully dispersed.[1]

-

Heat the reaction mixture to 80°C and maintain it under reflux for 4 hours with continuous stirring.[1]

-

After the reaction is complete, cool the mixture and remove the insoluble manganese dioxide residue by suction filtration.[1]

-

Acidify the filtrate by dropwise addition of concentrated hydrochloric acid under stirring until the pH reaches 3-4. This will precipitate a white solid.[1]

-

Collect the white solid (2-methoxyisophthalic acid) by suction filtration, wash it 2-3 times with cold water, and dry it in a constant temperature blast drying oven at 60°C.[1]

Step 2: Synthesis of this compound

Materials:

-

2-Methoxyisophthalic acid

-

Hydrobromic acid-acetic acid (HBr-HOAc) solution

-

Methanol

-

Deionized water

Procedure:

-

In a reaction vessel, add 2-methoxyisophthalic acid (15 g, 0.077 mol) to a HBr-HOAc solution (150 mL).[1]

-

Heat the mixture to 120°C and stir under reflux for approximately 4 hours, or until the evolution of gas ceases.[1]

-

Cool the reaction mixture to room temperature, which will cause the crude this compound to precipitate as a canescent solid.[1]

-

Collect the crude product by filtration and wash it with cold water.[1]

-

Recrystallize the crude product from a methanol-water mixture to obtain pure, colorless needle-like crystals of this compound.[1]

-

The final product can be dried to yield approximately 12.9 g to 13.1 g.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound from 2,6-dimethylanisole.

Table 1: Reactant and Product Quantities for the Synthesis of 2-Methoxyisophthalic Acid

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Volume (mL) |

| 2,6-Dimethylanisole | C₉H₁₂O | 136.19 | - | 0.018 | 2.6 |

| Potassium Hydroxide | KOH | 56.11 | 3.3 | 0.06 | - |

| Potassium Permanganate | KMnO₄ | 158.03 | 19.15 | 0.121 | - |

| Water | H₂O | 18.02 | - | 5.4 | 98 |

Table 2: Reactant and Product Quantities for the Synthesis of this compound

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Volume (mL) |

| 2-Methoxyisophthalic Acid | C₉H₈O₅ | 196.16 | 15 | 0.077 | - |

| HBr-HOAc Solution | - | - | - | - | 150-180 |

| This compound | C₈H₆O₅ | 182.13 | 12.9 - 13.1 | - | - |

Table 3: Reaction Conditions and Yields

| Step | Reaction | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Oxidation | 80 | 4 | - |

| 2 | Demethylation | 120 | 4 | ~92.3 - 93.5 |

Table 4: Analytical Data for this compound

| Property | Value |

| Melting Point | 243-244 °C |

| ¹H NMR (500 MHz, MeOD) | δ = 8.11 (d, 2H, J=7.8), 7.00 (t, 1H, J=7.7) |

| Purity (by NMR) | 98.5 - 99.1% |

Visualized Experimental Workflow and Reaction Pathway

The following diagrams illustrate the logical flow of the synthesis and the chemical transformation.

Caption: Experimental workflow for the two-step synthesis.

Caption: Chemical reaction pathway from start to finish.

References

Navigating the Solubility Landscape of 2-Hydroxyisophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisophthalic acid, a phenolic dicarboxylic acid, serves as a versatile building block in the synthesis of novel pharmaceutical compounds and advanced materials. Its utility in these applications is fundamentally linked to its physicochemical properties, with solubility playing a pivotal role in reaction kinetics, purification, formulation, and bioavailability. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, outlines detailed experimental protocols for its determination, and presents key workflows relevant to its synthesis and analysis.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is defined as the maximum concentration of the solute that can dissolve in the solvent at a specific temperature and pressure to form a saturated solution. For a polar molecule like this compound, which contains two carboxylic acid groups and a hydroxyl group, its solubility is governed by its ability to form hydrogen bonds with the solvent molecules and the overall polarity match between the solute and the solvent. Generally, polar compounds tend to dissolve in polar solvents ("like dissolves like").

Solubility Profile of this compound

Quantitative solubility data for this compound in a wide range of common organic solvents is not extensively reported in publicly available literature. However, based on its chemical structure and some qualitative observations, a general solubility profile can be inferred.

Qualitative Solubility Observations:

-

Chloroform (B151607): this compound is reported to be "quite insoluble" in hot chloroform. This is expected as chloroform is a relatively non-polar solvent.

-

Water: As a polar molecule capable of forming multiple hydrogen bonds, this compound is expected to have some solubility in water.

-

Alcohols (Methanol, Ethanol): These polar protic solvents are generally good solvents for polar compounds containing hydroxyl and carboxylic acid groups. Therefore, this compound is anticipated to be soluble in methanol (B129727) and ethanol.

-

Acetone (B3395972): A polar aprotic solvent, acetone is also likely to be a suitable solvent for this compound.

-

Ethyl Acetate (B1210297): Being a moderately polar solvent, ethyl acetate may exhibit some solvating power for this compound.

-

Dimethyl Sulfoxide (DMSO): DMSO is a highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds, and it is expected to be a good solvent for this compound.

Due to the limited availability of specific quantitative data, experimental determination of solubility is crucial for any research or development application. The following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Molar Solubility (mol/L) at 25°C | Gram Solubility ( g/100 mL) at 25°C |

| Methanol | ||

| Ethanol | ||

| Acetone | ||

| Ethyl Acetate | ||

| Dimethyl Sulfoxide (DMSO) | ||

| Water |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[1][2][3][4][5]

Objective: To determine the saturation concentration of this compound in various organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in the supernatant remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

To ensure complete removal of solid particles, centrifuge the samples at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining microscopic particles.

-

Accurately dilute the filtered supernatant with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Analytical Method: Quantification by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a suitable technique for the accurate quantification of this compound.

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid) and an organic phase (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized to achieve good peak shape and retention time.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

UV Detection Wavelength: Determined by measuring the UV spectrum of this compound (a wavelength around 210-230 nm is a typical starting point for aromatic acids).

Calibration:

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration. The concentration of the unknown samples can then be determined from this calibration curve.

Synthesis and Analysis Workflows

Understanding the synthesis and analytical workflows is crucial for researchers working with this compound. The following diagrams, generated using the DOT language, illustrate these processes.

Synthesis of this compound

Several synthetic routes to this compound have been reported.[6][7] One common method involves the oxidation of 2-hydroxy-3-methylbenzoic acid. Another approach is the hydrolysis of 2-methoxyisophthalic acid.

References

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. bioassaysys.com [bioassaysys.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN103159620A - Preparation method of this compound - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Profile of 2-Hydroxyisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed guide to the spectroscopic data of 2-Hydroxyisophthalic acid (CAS No. 606-19-9), a valuable building block in pharmaceutical and materials science. A comprehensive understanding of its spectral characteristics is crucial for its identification, purity assessment, and elucidation of its role in molecular interactions. This document compiles available spectroscopic data, outlines experimental protocols for data acquisition, and presents logical workflows for spectroscopic analysis.

Molecular Structure and Properties

This compound, also known as 2-hydroxybenzene-1,3-dicarboxylic acid, possesses a molecular formula of C₈H₆O₅ and a molecular weight of 182.13 g/mol .[1] Its structure consists of a benzene (B151609) ring substituted with two carboxylic acid groups at positions 1 and 3, and a hydroxyl group at position 2. This substitution pattern governs its chemical reactivity and is key to interpreting its spectral data.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

A Chinese patent for the synthesis of this compound provides the following ¹H NMR data.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.11 | Doublet (d) | 7.8 | 2H | Aromatic (H-4, H-6) |

| 7.00 | Triplet (t) | 7.7 | 1H | Aromatic (H-5) |

Note: At the time of this writing, publicly available experimental ¹³C NMR data for this compound could not be located.

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid and Phenolic) |

| 1720-1680 | Strong | C=O stretch (Carboxylic acid) |

| 1610-1580 | Medium | C=C stretch (Aromatic ring) |

| 1450-1400 | Medium | C-O-H bend (Carboxylic acid and Phenolic) |

| 1300-1200 | Strong | C-O stretch (Carboxylic acid and Phenolic) |

| 900-675 | Strong | C-H bend (Aromatic out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The exact mass of this compound is 182.02152329 Da.[1] While specific experimental mass spectra are not widely published, the molecular ion peak [M]⁺ would be expected at an m/z of 182.

Table 3: Mass Spectrometry Data for this compound

| m/z | Ion |

| 182 | [M]⁺ |

| 165 | [M-OH]⁺ |

| 137 | [M-COOH]⁺ |

| 121 | [M-COOH-O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

Sample Preparation:

-

Weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Cap the tube and gently agitate until the sample is fully dissolved. A brief sonication may be necessary.

¹H NMR Acquisition:

-

Tune and shim the spectrometer to the sample.

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Perform phase and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C NMR spectra.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the crystal.

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (Electrospray Ionization - ESI)

Instrumentation: A mass spectrometer equipped with an ESI source.

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.

-

A small amount of a volatile acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium (B1175870) hydroxide (B78521) for negative ion mode) may be added to enhance ionization.

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable and strong signal for the molecular ion.

-

Acquire the mass spectrum over a suitable m/z range.

Data Processing:

-

The software will generate a plot of relative intensity versus m/z.

-

Identify the molecular ion peak and any significant fragment ions.

Visualizing the Spectroscopic Workflow

The following diagrams illustrate the general workflows for spectroscopic analysis and the structural relationships within this compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: Key ¹H NMR correlations for this compound.

References

Crystal Structure of 2-Hydroxyisophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of 2-Hydroxyisophthalic acid, a key organic intermediate. The document details its crystallographic parameters, experimental protocols for its synthesis and crystallization, and a workflow for its structural determination.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data is archived in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 164426 .[1] A summary of the key crystallographic parameters, as obtained from this deposition, is presented in the table below.

| Parameter | Value |

| Empirical Formula | C₈H₆O₅ |

| Formula Weight | 182.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.842(2) Å |

| b = 9.534(2) Å | |

| c = 9.987(3) Å | |

| α = 90° | |

| β = 99.87(2)° | |

| γ = 90° | |

| Volume | 735.0(3) ų |

| Z | 4 |

| Calculated Density | 1.646 Mg/m³ |

Experimental Protocols

Detailed methodologies for the synthesis, crystallization, and structural determination of this compound are provided below.

Synthesis of this compound

One common method for the synthesis of this compound involves the oxidation of 2,6-dimethylanisole (B89883).[2]

Materials:

-

2,6-dimethylanisole

-

Potassium permanganate (B83412) (KMnO₄)

-

Potassium hydroxide (B78521) (KOH)

-

Hydrochloric acid (HCl)

-

Hydrobromic acid (HBr) in acetic acid (HOAc)

-

Methanol

-

Water

Procedure:

-

Oxidation: An alkaline solution of potassium permanganate is prepared by dissolving potassium hydroxide and potassium permanganate in water. 2,6-dimethylanisole is then added to this solution and the mixture is refluxed for several hours. This step oxidizes the methyl groups to carboxylic acids, yielding 2-methoxyisophthalic acid.[2]

-

Work-up and Acidification: After cooling, the reaction mixture is filtered to remove manganese dioxide. The filtrate is then acidified with hydrochloric acid to precipitate the intermediate, 2-methoxyisophthalic acid.[2]

-

Demethylation: The 2-methoxyisophthalic acid is dissolved in a solution of hydrobromic acid in acetic acid and refluxed. This step cleaves the methyl ether to yield the final product, this compound.[2]

-

Purification: The crude this compound is purified by recrystallization from a methanol-water mixture to yield colorless needle-like crystals.[2][3]

Single-Crystal Growth

High-quality single crystals suitable for X-ray diffraction can be obtained through slow evaporation.

Materials:

-

Purified this compound

-

Methanol

-

Water

-

Small beaker or vial

-

Parafilm

Procedure:

-

Solution Preparation: Prepare a saturated solution of this compound in a methanol-water mixture at a slightly elevated temperature.

-

Slow Evaporation: Cover the beaker or vial containing the solution with parafilm. Pierce a few small holes in the parafilm to allow for slow evaporation of the solvent.

-

Crystallization: Leave the solution undisturbed at room temperature. Over a period of several days to a week, as the solvent slowly evaporates, single crystals of this compound will form.

Single-Crystal X-ray Diffraction

The determination of the crystal structure involves the following workflow.

Workflow:

Procedure:

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-ray diffraction data is collected at a controlled temperature, typically using Mo Kα radiation.

-

Data Processing: The collected diffraction data is processed, which includes integration of reflection intensities and corrections for various experimental factors.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structural model is validated using software such as PLATON. The crystallographic data is then prepared in the standard Crystallographic Information File (CIF) format.

Logical Relationships

A logical diagram illustrating the relationship between the synthesis, crystallization, and structure determination is presented below.

The synthesis of this compound yields a crude product, which is then purified and crystallized to obtain high-quality single crystals. These crystals are subsequently analyzed by X-ray diffraction to determine the precise three-dimensional atomic arrangement, resulting in the final crystallographic data.

References

A Technical Guide to the Thermal Stability and Decomposition of 2-Hydroxyisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data on the thermal stability and decomposition of 2-Hydroxyisophthalic acid is limited in publicly available scientific literature. This guide provides known properties of the compound and outlines a comprehensive experimental approach for its thermal analysis based on standard methodologies applied to similar aromatic carboxylic acids.

Introduction to this compound

This compound, also known as 2-hydroxy-1,3-benzenedicarboxylic acid, is an aromatic carboxylic acid.[1] Its structure, featuring two carboxylic acid groups and a hydroxyl group on a benzene (B151609) ring, suggests the potential for complex thermal behavior, including melting, dehydration, and decarboxylation. Understanding the thermal stability of this compound is crucial for applications in pharmaceuticals, polymer synthesis, and as an intermediate in organic synthesis, ensuring its safe handling, storage, and processing.[2][3]

Chemical and Physical Properties:

| Property | Value | Source |

| Chemical Formula | C₈H₆O₅ | [1][4] |

| Molecular Weight | 182.13 g/mol | [1][4] |

| IUPAC Name | 2-hydroxybenzene-1,3-dicarboxylic acid | [1] |

| CAS Number | 606-19-9 | [1][4] |

| Reported Melting Point | 243-244 °C | [2] |

| Appearance | White to light yellow powder |

Proposed Experimental Protocols for Thermal Analysis

To thoroughly investigate the thermal stability and decomposition of this compound, a multi-faceted approach employing Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) is recommended.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining decomposition temperatures, identifying intermediate products, and ascertaining the overall thermal stability of the compound.[5][6][7]

Methodology:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA instrument is purged with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting data is typically plotted as percent weight loss versus temperature. The first derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[8]

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[9][10][11] It provides information on melting, crystallization, glass transitions, and heats of reaction.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is weighed into an aluminum or other suitable DSC pan, which is then hermetically sealed. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas like nitrogen.

-

Temperature Program: A similar temperature program to the TGA analysis is employed, heating the sample at a controlled rate (e.g., 10 °C/min) through its expected melting and decomposition range.

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks on the resulting thermogram.[11]

Identifying the gaseous products evolved during decomposition is crucial for elucidating the decomposition mechanism. This is often achieved using a hyphenated technique, such as TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR).

Methodology:

-

TGA-MS/FTIR: The TGA experiment is performed as described above. The off-gas from the TGA furnace is transferred via a heated line to a mass spectrometer or an FTIR gas cell.

-

Data Acquisition: Mass spectra or infrared spectra of the evolved gases are recorded continuously throughout the TGA run. This allows for the identification of specific decomposition products at different temperatures.

-

GC-MS of Residue: The solid residue remaining after the TGA experiment can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate sample preparation (e.g., dissolution and derivatization) to identify non-volatile decomposition products.

Data Presentation

The quantitative data obtained from the proposed thermal analysis should be summarized for clarity and comparative purposes.

Table 1: Summary of Thermal Analysis Data for this compound

| Parameter | Method | Value | Units |

| Melting Point (Onset) | DSC | °C | |

| Melting Point (Peak) | DSC | °C | |

| Enthalpy of Fusion (ΔHfus) | DSC | J/g | |

| Decomposition Onset (T_onset) | TGA | °C | |

| Temperature of Max. Decomposition Rate (T_peak) | TGA (DTG) | °C | |

| Weight Loss (Step 1) | TGA | % | |

| Temperature Range (Step 1) | TGA | °C | |

| Weight Loss (Step 2) | TGA | % | |

| Temperature Range (Step 2) | TGA | °C | |

| Final Residue at 600 °C | TGA | % | |

| Decomposition Enthalpy (ΔH_decomp) | DSC | J/g | |

| Major Evolved Gases | TGA-MS/FTIR |

Visualization of Experimental Workflow

The logical flow of the comprehensive thermal analysis of this compound can be visualized as follows:

Expected Decomposition Pathway

Based on the thermal behavior of similar aromatic carboxylic acids, the decomposition of this compound is likely to proceed via decarboxylation.[12][13] The presence of two carboxylic acid groups and a hydroxyl group may lead to a multi-step decomposition process. Possible initial decomposition products could include 3-hydroxybenzoic acid and carbon dioxide, followed by further decomposition to phenol (B47542) and another molecule of carbon dioxide at higher temperatures. The exact pathway and intermediates would need to be confirmed by evolved gas analysis.

References

- 1. 2-Hydroxy-1,3-benzenedicarboxylic acid | C8H6O5 | CID 11812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103159620A - Preparation method of this compound - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 606-19-9 | AAA60619 [biosynth.com]

- 5. libjournals.unca.edu [libjournals.unca.edu]

- 6. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 7. etamu.edu [etamu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. news-medical.net [news-medical.net]

- 10. Pharma Engineering: [How To] Perform & Evaluate DSC(Differential Scanning Calorimetry) study [pharmacalculations.com]

- 11. veeprho.com [veeprho.com]

- 12. scholars.northwestern.edu [scholars.northwestern.edu]

- 13. researchgate.net [researchgate.net]

Acidity and pKa Values of 2-Hydroxyisophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Abstract

2-Hydroxyisophthalic acid, a derivative of isophthalic acid, is a molecule of interest in various chemical and pharmaceutical research areas. Its acidic properties, characterized by its acid dissociation constants (pKa values), are fundamental to understanding its chemical behavior, reactivity, and potential applications in drug development and other fields. This technical guide provides an in-depth overview of the acidity of this compound, detailing the experimental protocols for determining its pKa values and presenting a framework for understanding its ionization states. Due to the limited availability of direct experimental data in publicly accessible literature, this guide also outlines the application of computational methods for pKa prediction.

Introduction

This compound, also known as 2-hydroxy-1,3-benzenedicarboxylic acid, is an aromatic organic compound with the chemical formula C₈H₆O₅.[1] Its structure consists of a benzene (B151609) ring substituted with two carboxylic acid groups at positions 1 and 3, and a hydroxyl group at position 2. The presence of these three acidic functional groups—two carboxylic acids and one phenolic hydroxyl group—confers upon the molecule the ability to donate three protons, resulting in three distinct pKa values (pKa₁, pKa₂, and pKa₃). These values correspond to the successive deprotonation events and are critical in determining the molecule's charge state at a given pH. This, in turn, influences its solubility, lipophilicity, and interaction with biological targets, making the knowledge of its pKa values essential for drug design and development.

Acidity and Predicted pKa Values

The acidity of this compound stems from the ionization of its two carboxylic acid groups and the phenolic hydroxyl group. The first deprotonation (pKa₁) is expected to be the most acidic, corresponding to the loss of a proton from one of the carboxylic acid groups. The second deprotonation (pKa₂) will be from the second carboxylic acid group, and the third and least acidic deprotonation (pKa₃) will be from the phenolic hydroxyl group. The precise pKa values are influenced by the electronic effects of the substituents on the benzene ring.

To obtain predicted pKa values, the Simplified Molecular-Input Line-Entry System (SMILES) string for this compound, C1=CC(=C(C(=C1)C(=O)O)O)C(=O)O, can be used as input for prediction software.[2]

Table 1: Predicted pKa Values for this compound

| pKa Value | Predicted Value (approximate) | Corresponding Functional Group |

| pKa₁ | ~2-3 | Carboxylic Acid |

| pKa₂ | ~4-5 | Carboxylic Acid |

| pKa₃ | ~9-10 | Phenolic Hydroxyl |

| Note: These are estimated values and should be confirmed by experimental determination. |

Experimental Determination of pKa Values

The pKa values of this compound can be determined experimentally using several well-established methods. The two most common and accurate methods are potentiometric titration and UV-Vis spectrophotometric titration.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa values of ionizable compounds. It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (this compound) and monitoring the resulting change in pH with a pH meter.

-

Preparation of Solutions:

-

Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent, typically purified water or a water-cosolvent mixture if solubility is a concern.

-

Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (B78521) (NaOH), free from carbonate.

-

Calibrate the pH meter using standard buffer solutions at, for example, pH 4.0, 7.0, and 10.0.

-

-

Titration Procedure:

-

Pipette a known volume of the this compound solution into a beaker.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin stirring the solution at a constant rate.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence points.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

The pKa values can be determined from the half-equivalence points on the titration curve. For a triprotic acid, pKa₁ will be the pH at the first half-equivalence point, pKa₂ at the second, and pKa₃ at the third.

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peaks in the first derivative plot correspond to the equivalence points.

-

UV-Vis Spectrophotometric Titration

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. As this compound contains a chromophore (the substituted benzene ring), this method is applicable.

-

Preparation of Solutions:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent.

-

Prepare a series of buffer solutions with a range of known pH values that cover the expected pKa ranges.

-

-

Spectroscopic Measurement:

-

Prepare a series of solutions by adding a small, constant volume of the this compound stock solution to a larger volume of each buffer solution.

-

Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

-

-

Data Analysis:

-

Identify the wavelengths at which the absorbance changes significantly with pH.

-

Plot the absorbance at these selected wavelengths against the pH of the buffer solutions.

-

The resulting data will form a sigmoidal curve. The inflection point of this curve corresponds to the pKa value. For a molecule with multiple pKa values, multiple sigmoidal transitions may be observed.

-

The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species.

-

Visualizations

Logical Relationship of Deprotonation

The following diagram illustrates the stepwise deprotonation of this compound.

Caption: Stepwise deprotonation of this compound.

Experimental Workflow for Potentiometric Titration

The diagram below outlines the key steps in determining pKa values via potentiometric titration.

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

References

A Comprehensive Technical Guide to the Theoretical and Computational Investigation of 2-Hydroxyisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical and computational methodologies that can be applied to the study of 2-hydroxyisophthalic acid. While direct computational studies on this specific molecule are not extensively available in the current body of literature, this document outlines the established computational chemistry workflows, from geometry optimization to the prediction of spectroscopic and electronic properties. The protocols and data presented herein are based on standard computational methods and findings for analogous aromatic carboxylic acids, offering a robust framework for initiating new research on this compound and its derivatives.

Molecular and Physicochemical Properties of this compound

This compound, also known as 2-hydroxybenzene-1,3-dicarboxylic acid, is an aromatic compound with the chemical formula C₈H₆O₅.[1][2][3][4][5] Its structure consists of a benzene (B151609) ring substituted with two carboxylic acid groups at positions 1 and 3, and a hydroxyl group at position 2. This substitution pattern imparts specific chemical properties that are of interest in materials science and drug discovery. The presence of both hydrogen bond donors (-OH and -COOH) and acceptors (C=O and -OH) suggests the potential for complex intermolecular interactions.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₆O₅ | [1][2][3][4][5] |

| Molecular Weight | 182.13 g/mol | [1][3][4][5] |

| IUPAC Name | 2-hydroxybenzene-1,3-dicarboxylic acid | [1] |

| CAS Number | 606-19-9 | [1][4][5] |

| Canonical SMILES | C1=CC(=C(C(=C1)C(=O)O)O)C(=O)O | [2][4] |

Theoretical and Computational Methodologies

Computational chemistry provides powerful tools to investigate the structural, electronic, and spectroscopic properties of molecules like this compound from first principles. Density Functional Theory (DFT) is a widely used method for such studies due to its balance of accuracy and computational cost.

Density Functional Theory (DFT) for Geometry Optimization

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, its equilibrium geometry. This is achieved through geometry optimization calculations.

Experimental Protocol: DFT Geometry Optimization

-

Molecular Input: The initial structure of this compound can be built using molecular modeling software such as GaussView, Avogadro, or ChemDraw.

-

Computational Method Selection:

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and reliable choice for organic molecules.[6][7] For systems where non-covalent interactions are crucial, functionals like M06-2X may be employed.[8][9]

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is generally sufficient for providing a good balance between accuracy and computational expense for molecules of this size.[8][10][11] The inclusion of diffuse functions (++) is important for accurately describing anions and hydrogen bonding, while polarization functions (d,p) account for the non-spherical nature of electron density in bonds.

-

-

Software: Quantum chemistry packages like Gaussian, ORCA, or GAMESS are used to perform the calculations.

-

Execution: The geometry optimization is run until the forces on the atoms and the energy change between successive steps are close to zero, indicating that a minimum on the potential energy surface has been reached.

-

Verification: A frequency calculation should be performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum.

Caption: General workflow for DFT-based geometry optimization and property calculation.

Vibrational Spectroscopy and Potential Energy Distribution (PED) Analysis

Theoretical vibrational spectra (Infrared and Raman) can be calculated from the results of the frequency analysis. These calculated spectra are invaluable for interpreting experimental data. Potential Energy Distribution (PED) analysis helps in assigning the calculated vibrational modes to specific molecular motions (e.g., C-H stretch, O-H bend).

Experimental Protocol: Theoretical Vibrational Spectroscopy

-

Prerequisite: A successfully optimized geometry and the corresponding frequency calculation output from a program like Gaussian are required.

-

Scaling: The calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set imperfections. A scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) is typically applied to the calculated frequencies for better agreement with experimental data.[6]

-

PED Analysis: Software such as VEDA (Vibrational Energy Distribution Analysis) is used to analyze the output of the frequency calculation.[10][12][13] VEDA decomposes the normal modes of vibration into contributions from internal coordinates (bond stretches, angle bends, torsions), allowing for an unambiguous assignment of each vibrational band.

-

Spectrum Generation: The scaled frequencies and their corresponding intensities (IR and Raman) can be plotted to generate theoretical spectra, which can then be compared with experimental FT-IR and FT-Raman spectra.

Table 2: Illustrative Calculated Vibrational Frequencies and PED Assignments for this compound (Note: These are representative values based on similar aromatic carboxylic acids and serve as an example of the expected data.)

| Mode | Calculated Frequency (cm⁻¹, Scaled) | Dominant PED Contribution (>10%) | Assignment |

| ν₁ | 3550 | 98% ν(O-H) | Phenolic O-H stretch |

| ν₂ | 3080 | 95% ν(C-H) | Aromatic C-H stretch |

| ν₃ | 1720 | 85% ν(C=O), 12% δ(O-H) | Carboxylic C=O stretch |

| ν₄ | 1600 | 70% ν(C=C), 20% δ(C-H) | Aromatic ring stretch |

| ν₅ | 1450 | 60% δ(C-O-H), 30% ν(C-C) | In-plane O-H bend |

| ν₆ | 1250 | 75% ν(C-O), 15% δ(C-C-C) | Carboxylic C-O stretch |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability and can be used to predict the electronic absorption spectrum of the molecule.[14][15]

Caption: Conceptual diagram of HOMO-LUMO electronic transition.

Table 3: Illustrative Frontier Molecular Orbital Properties for this compound (Note: These values are hypothetical and for illustrative purposes.)

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.

Application in Drug Development

Computational methods are integral to modern drug discovery and design.[7][16][17][18][19] this compound and its derivatives can serve as scaffolds or fragments in the design of new therapeutic agents.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode and affinity of small molecule ligands to the binding site of a protein target.

Experimental Protocol: Molecular Docking

-

Target Preparation: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of this compound (or its derivative) and optimize its geometry using methods described in section 2.1. Assign appropriate charges.

-

Docking Simulation: Use software like AutoDock, GOLD, or Schrödinger's Glide to dock the ligand into the defined binding site of the target protein. The program will generate multiple possible binding poses.

-

Scoring and Analysis: The generated poses are "scored" based on functions that estimate the binding free energy. The pose with the best score is considered the most likely binding mode. This can then be visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Caption: A simplified workflow for computational drug discovery.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in crystal structures.[1][3][5][20][21] This is particularly relevant for understanding the solid-state properties of a potential drug molecule, such as its packing and polymorphism, which can affect its solubility and bioavailability.

Experimental Protocol: Hirshfeld Surface Analysis

-

Input: A crystal information file (CIF) from X-ray crystallography is required.

-

Software: Use software like CrystalExplorer to generate the Hirshfeld surfaces.

-

Surface Generation: The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds.

-

Fingerprint Plots: 2D fingerprint plots are generated, which summarize the intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside (di) versus the distance to the nearest nucleus outside (de). The percentage contribution of different types of contacts (e.g., H···H, O···H, C···H) to the overall crystal packing can be quantified.

Conclusion

This guide has outlined the key theoretical and computational methodologies applicable to the study of this compound. While specific published computational data for this molecule is sparse, the established protocols for DFT calculations, vibrational analysis, and molecular modeling provide a clear roadmap for future research. By applying these techniques, researchers can gain deep insights into the structural, electronic, and intermolecular properties of this compound, paving the way for its application in materials science and as a scaffold in the development of novel therapeutics.

References

- 1. Crystal structure and Hirshfeld surface analysis of diethyl 5-(2-cyanophenoxy)isophthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. Crystal structure and Hirshfeld surface analysis of (RS)-3-hydroxy-2-{[(3aRS,6RS,7aRS)-2-(4-methylphenylsulfonyl)-2,3,3a,6,7,7a-hexahydro-3a,6-epoxy-1H-isoindol-6-yl]methyl}isoindolin-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Validation of potential energy distribution by VEDA in vibrational assignment some of β-diketones; comparison of theoretical predictions and experimental vibration shifts upon deutration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ossila.com [ossila.com]

- 15. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 16. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis, crystal structure and Hirshfeld surface analysis of 5-[2-(dicyanomethylidene)hydrazin-1-yl]-2,4,6-triiodoisophthalic acid ethanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Biological Activity of 2-Hydroxyisophthalic Acid and its Derivatives: A Review of a Sparsely Explored Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyisophthalic acid, a phenolic dicarboxylic acid, and its derivatives represent a chemical scaffold with potential for biological activity. However, a comprehensive review of the existing scientific literature reveals a significant gap in the exploration of these compounds. While related structures, such as derivatives of its isomer 4-hydroxyisophthalic acid, have shown promise, particularly in the antimicrobial field, dedicated studies on the biological activities of this compound derivatives are notably scarce. This technical guide summarizes the limited available information and highlights the need for further investigation into the antimicrobial, anticancer, and enzyme-inhibiting potential of this compound class.

Introduction

Phenolic acids and their derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antioxidant, antimicrobial, and anticancer effects. The presence of a hydroxyl group and carboxylic acid functionalities on an aromatic ring provides a versatile platform for structural modification and interaction with biological targets. This compound (2-hydroxy-1,3-benzenedicarboxylic acid) is one such compound, yet its biological potential remains largely untapped. This document aims to collate the sparse data available on its derivatives and draw parallels with structurally similar compounds to suggest future research directions.

Synthesis of this compound Derivatives

The synthesis of this compound itself has been documented, often starting from 2,6-dimethylanisole (B89883) through oxidation and subsequent demethylation. While the synthesis of various derivatives is theoretically feasible, published research detailing the synthesis and subsequent biological evaluation of a wide range of these derivatives is limited.

Below is a generalized workflow for the potential synthesis and evaluation of this compound derivatives.

Caption: Generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Antimicrobial Activity

This suggests that amide derivatives of this compound could also possess antimicrobial properties. The synthesis and screening of a library of such derivatives would be a logical first step in exploring this potential.

Experimental Protocol: Antimicrobial Screening (Disk Diffusion Assay - based on related compounds)

A standard protocol for preliminary antimicrobial screening, such as the disk diffusion assay (Kirby-Bauer method), would be appropriate for evaluating new this compound derivatives. A generalized methodology is provided below:

-

Microorganism Preparation: Inoculate a sterile nutrient broth with a pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli). Incubate at 37°C for 18-24 hours to achieve a turbidity equivalent to the 0.5 McFarland standard.

-

Plate Inoculation: Uniformly streak the standardized microbial suspension onto the surface of a Mueller-Hinton agar (B569324) plate using a sterile cotton swab.

-

Disk Application: Prepare sterile paper disks (6 mm diameter) impregnated with known concentrations of the test compounds dissolved in a suitable solvent (e.g., DMSO). A solvent control disk should also be included.

-

Incubation: Place the impregnated disks onto the surface of the inoculated agar plates. Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.

Anticancer Activity

There is a lack of specific data on the anticancer activity of this compound and its derivatives. General studies on other classes of phenolic acids and their derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Given the structural features of this compound, its derivatives, such as amides and esters, could be explored for their potential as anticancer agents.

Enzyme Inhibition

The potential for this compound derivatives to act as enzyme inhibitors is another unexplored area. The carboxylic acid and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions within the active sites of enzymes. For instance, metal complexes of Schiff bases derived from other aromatic hydroxy acids have shown inhibitory activity against enzymes like urease and xanthine (B1682287) oxidase.

A hypothetical pathway illustrating the general concept of enzyme inhibition is presented below.

Caption: Conceptual diagram of competitive enzyme inhibition by a this compound derivative.

Conclusion and Future Directions

The biological activity of this compound and its derivatives is a significantly underexplored area of research. The limited available data, primarily on a structural isomer, suggests that this class of compounds may hold promise as antimicrobial agents. There is a clear and compelling need for systematic studies to synthesize and screen a variety of this compound derivatives for a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Such research would not only fill a knowledge gap but also has the potential to uncover novel therapeutic leads. Future work should focus on creating libraries of esters, amides, Schiff bases, and metal complexes of this compound and evaluating their biological effects through robust in vitro and in vivo assays.

References

2-Hydroxyisophthalic Acid: A Versatile Building Block in Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

2-Hydroxyisophthalic acid, a substituted aromatic dicarboxylic acid, has emerged as a significant building block in various fields of chemistry. Its unique structure, featuring a hydroxyl group ortho to one carboxylic acid and meta to the other, imparts specific reactivity and coordination properties. This guide provides a comprehensive review of its synthesis, applications in metal-organic frameworks (MOFs) and polymers, and its potential in medicinal chemistry, with a focus on experimental details and quantitative data.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Experimental Protocols

Method 1: Oxidation of 2-Hydroxy-3-methylbenzoic Acid

This method involves the oxidation of 2-hydroxy-3-methylbenzoic acid using lead dioxide in an alkaline medium. It is a one-step procedure that is particularly useful when starting from readily available cresol-type molecules.[1]

-

Reagents: 2-Hydroxy-3-methylbenzoic acid, Potassium hydroxide (B78521), Lead dioxide, Concentrated hydrochloric acid, Sodium sulfide (B99878) solution, Chloroform (B151607).

-

Procedure:

-

A slurry is prepared by mixing potassium hydroxide and 2-hydroxy-3-methylbenzoic acid in a beaker.

-

Lead dioxide is added to the slurry at once.

-

The mixture is heated in an oil bath to 200°C with steady manual stirring. The reaction is vigorous and requires caution.

-

After the reaction subsides, the mixture is heated to 240-250°C and maintained for 10-15 minutes.

-

The hot reaction mixture is carefully poured into water and boiled.

-

The alkaline filtrate is partially neutralized with concentrated hydrochloric acid.

-

Sodium sulfide solution is added to precipitate lead ions as lead sulfide, which is then removed by filtration.

-

The filtrate is acidified with concentrated hydrochloric acid to precipitate crude this compound monohydrate.

-

The crude product is purified by refluxing in chloroform to remove unreacted starting material, followed by recrystallization from boiling water.[1]

-

Method 2: From 2,6-Dimethylanisole (B89883)

This synthetic route starts with the oxidation of 2,6-dimethylanisole to 2-methoxyisophthalic acid, followed by demethylation to yield the final product. This method is advantageous due to its mild reaction conditions and high yield.[2]

-

Reagents: 2,6-Dimethylanisole, Potassium hydroxide, Potassium permanganate (B83412), Concentrated hydrochloric acid, HBr-HOAc solution.

-

Procedure:

-